2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
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Overview
Description
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide is a phenylalanine derivative.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including a compound structurally related to 2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide, have been studied for their insecticidal properties. For instance, certain pyridine derivatives have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).
Antinociceptive Activity
Research on similar pyridine derivatives has explored their antinociceptive (pain-relieving) properties. Some compounds in this class have exhibited higher antinociceptive activity than aspirin in animal models (Doğruer et al., 2000).
Material Science Applications
Novel copolymers involving pyridine derivatives have been synthesized for potential applications in material science. These copolymers exhibit specific thermal behaviors and decomposition characteristics, making them of interest for various industrial applications (Wojdyla et al., 2022).
Potential as Antineuropathic Pain Drug
Studies have also been conducted on the potential use of related compounds as antineuropathic pain drugs. Vibrational spectroscopic and molecular docking studies have been performed to explore their suitability for this application (Anuradha et al., 2020).
Antitumor Properties
Some pyridine derivatives have been investigated for their in vitro antitumor properties. These compounds have shown considerable activities against various human tumor cell lines, indicating their potential as antitumor agents (Girgis et al., 2006).
Properties
Molecular Formula |
C25H31N5O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-acetamido-N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]-3-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H31N5O3/c1-16-12-17(2)27-24(22(16)15-26)30-10-8-20(9-11-30)29-25(32)23(28-18(3)31)14-19-6-5-7-21(13-19)33-4/h5-7,12-13,20,23H,8-11,14H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
NWUFGLDPGOLEFF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)NC(=O)C(CC3=CC(=CC=C3)OC)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)NC(=O)C(CC3=CC(=CC=C3)OC)NC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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